Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
CAS No.: 1189448-91-6
Cat. No.: VC7329968
Molecular Formula: C17H18N4O
Molecular Weight: 294.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189448-91-6 |
|---|---|
| Molecular Formula | C17H18N4O |
| Molecular Weight | 294.358 |
| IUPAC Name | 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
| Standard InChI | InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 |
| Standard InChI Key | GZLIJRGFRPPJEL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone features a planar pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted at position 6 with a pyrrolidine moiety (five-membered saturated ring containing one nitrogen atom). The pyridazine ring is linked via a ketone group to an indoline system (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The IUPAC name, 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, reflects this connectivity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 1189448-91-6 |
| Molecular Formula | |
| Molecular Weight | 294.358 g/mol |
| SMILES | C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
| InChIKey | GZLIJRGFRPPJEL-UHFFFAOYSA-N |
The planar arrangement of the pyridazine and indoline rings facilitates π-π stacking interactions, as observed in structurally related compounds . The pyrrolidine substituent introduces steric bulk and potential hydrogen-bonding sites, which may influence solubility and receptor binding.
Synthesis and Characterization
Synthetic Pathways
The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone likely involves a multi-step condensation strategy:
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Formation of the Pyridazin Precursor: A pyridazine ring is functionalized at position 6 with pyrrolidine via nucleophilic substitution or transition metal-catalyzed coupling.
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Indoline Derivative Preparation: Indoline is synthesized through reduction of indole or cyclization of aniline derivatives.
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Ketone Bridging: A Friedel-Crafts acylation or nucleophilic acyl substitution couples the pyridazine and indoline moieties via a carbonyl group.
Reaction conditions (e.g., solvent polarity, temperature) critically impact yield and purity. For example, analogous syntheses of pyridazine-indole hybrids report yields of 70–85% using ethanol as a solvent and silica gel chromatography for purification .
Spectroscopic Characterization
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-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.5 ppm), pyridazine aromatic protons (δ 7.0–8.5 ppm), and indoline methylene groups (δ 3.0–4.0 ppm) are expected.
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IR Spectroscopy: A strong absorption band near 1680 cm confirms the presence of the carbonyl group .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Characteristics |
|---|---|
| Solubility | Low in water; soluble in DMSO, ethanol |
| Melting Point | Not reported (estimated 180–220°C) |
| LogP | ~2.5 (predicted) |
Biological Activity and Research Findings
Mechanistic Hypotheses
While no direct studies on this compound exist, structural analogs provide insights:
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Pyridazine Derivatives: Inhibit enzymes like phosphodiesterases and kinases by competing with ATP binding .
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Indoline Scaffolds: Modulate serotonin and dopamine receptors, suggesting potential neuropsychiatric applications .
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Pyrrolidine Moieties: Enhance blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS) targets.
Anticipated Therapeutic Applications
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